2-Chloroinosine

Beschreibung

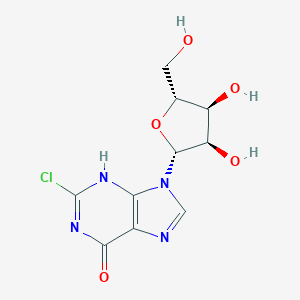

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSPCQCIHGSYAS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of 2 Chloroinosine

Synthetic Methodologies for 2-Chloroinosine

The synthesis of this compound can be achieved through various chemical and, in some cases, enzymatic routes. These methodologies often involve the modification of existing purine (B94841) nucleosides or the de novo construction of the purine ring system with the desired substituents.

Enzymatic Synthesis of this compound

Enzymatic methods can also be employed in the synthesis or modification of this compound or its derivatives. Enzymes such as nucleoside phosphorylases can catalyze transglycosylation reactions, which can be utilized to synthesize modified nucleosides. mdpi.com

While direct enzymatic synthesis of this compound from simple precursors is not explicitly detailed in the provided search results, enzymatic transformations involving related nucleosides have been reported. For instance, adenosine (B11128) deaminase has been used to synthesize 2-fluoroinosine (B13832017) and this compound from their corresponding 2-halo-substituted adenosine analogs. nih.gov This enzymatic deamination of 2-chloroadenosine (B27285) would directly yield this compound. Additionally, enzymatic synthesis combined with chemical steps has been described for preparing derivatives like 2'-amino-2'-deoxy-2-chloroinosine. nih.gov This suggests that enzymes can play a role in specific steps of the synthesis of this compound and its modified forms.

Utilization of Adenosine Deaminase for Enzymatic Conversion

Enzymatic methods offer a route to synthesize this compound, often utilizing enzymes that catalyze the modification of related nucleosides. Adenosine deaminase (ADA) is one such enzyme that has been employed in the synthesis of this compound. ADA is known to catalyze the deamination of adenosine to inosine (B1671953) tulipgroup.comreckondiagnostics.com. This enzymatic activity can be leveraged for the conversion of 2-chloroadenosine to this compound.

Research has shown that adenosine deaminase can enzymatically synthesize 2-fluoroinosine and this compound from their corresponding 2-halo-adenosine nucleoside analogs. nih.gov This process involves the removal of the amino group at the C6 position of the purine base, replacing it with a hydroxyl group, characteristic of the conversion of an adenosine analog to an inosine analog. The resulting this compound can then be further modified or used in subsequent reactions. This enzymatic approach highlights the utility of biocatalysis in the targeted synthesis of modified nucleosides.

Microbial Synthesis of this compound from 2-Chlorohypoxanthine (B80948)

Microbial synthesis provides an alternative, often more environmentally friendly, route for producing complex molecules like nucleosides. The microbial synthesis of this compound has been explored, particularly starting from the related purine base 2-chlorohypoxanthine.

Studies have described the microbial synthesis of purine 2'-amino-2'-deoxyribonucleosides from purine bases and 2'-amino-2'-deoxyuridine. tandfonline.com While this research primarily focuses on 2'-amino-2'-deoxynucleosides, it demonstrates the capability of certain microorganisms, such as Erwinia herbicola, Salmonella schottmuelleri, Enterobacter aerogenes, and Escherichia coli, to transfer a pentosyl moiety to purine bases through transaminoribosylation in the presence of inorganic phosphate (B84403). tandfonline.com Specifically, 2-chlorohypoxanthine has been used as a pentose (B10789219) acceptor in such microbial reactions to produce 2'-amino-2'-deoxy-2-chloroinosine. tandfonline.com This indicates the potential for microbial systems to synthesize this compound or its analogs by utilizing 2-chlorohypoxanthine as a substrate, facilitating the attachment of a ribose sugar moiety.

Purine Nucleoside Phosphorylase (PNP)-Catalyzed Transglycosylation Approaches

Purine nucleoside phosphorylase (PNP) is another enzyme valuable in nucleoside synthesis due to its ability to catalyze the reversible phosphorolysis of purine nucleosides, effectively facilitating the transfer of a ribose or deoxyribose moiety between a purine base and a sugar-1-phosphate. bsmiab.orgd-nb.info This transglycosylation activity can be applied to the synthesis of this compound.

PNP catalyzes the cleavage of the glycosidic bond of ribo- or deoxyribonucleosides to form the purine base and deoxyribose- or ribose-1-phosphate. bsmiab.org The reversible nature of this reaction allows for the synthesis of nucleosides by reacting a purine base with a sugar-1-phosphate or by transferring a sugar moiety from a donor nucleoside to an acceptor base. Escherichia coli PNP, in particular, has shown broad substrate specificity, recognizing purines with substitutions at positions 2 and 6. nih.gov Bases and nucleosides with halogen atoms, including chlorine, at the C2 position of the purine are suitable substrates for PNP-catalyzed transglycosylation. nih.gov This enzymatic approach allows for the synthesis of this compound by reacting 2-chlorohypoxanthine with a suitable ribose donor in the presence of PNP. The equilibrium of the phosphorolysis reaction is generally shifted towards the formation of nucleosides, particularly for purines, making this a viable method for synthesis. d-nb.info

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing compounds with altered properties. Modifications can be introduced at various positions of the molecule, including the purine base and the ribose sugar moiety.

Modification at the Ribose Sugar Moiety

Modifications to the ribose sugar moiety of nucleosides can significantly impact their chemical and biological characteristics. For this compound, alterations to the hydroxyl groups on the ribose ring are common strategies for derivatization.

Research into ribose-modified nucleosides has shown that modifications at the 2'-position, such as the introduction of methyl or methoxyethyl groups, can influence the sugar conformation and enhance binding affinity to complementary nucleic acids and increase resistance to nucleases. nih.govbiosyn.com While these examples focus on other nucleosides, the principles of ribose modification are applicable to this compound for similar purposes.

Synthesis of this compound 3',4',6'-Triacetate

Acetylation of the hydroxyl groups on the ribose sugar is a common protection strategy in nucleoside chemistry, facilitating further reactions or improving solubility in organic solvents. The synthesis of this compound 3',4',6'-triacetate involves the acetylation of the hydroxyl groups at the 3', 4', and 6' positions of the ribose sugar.

While direct synthesis details for this compound 3',4',6'-triacetate were not extensively found in the search results, the compound is recognized as a protected form of this compound and is used as an intermediate in the synthesis of other modified nucleosides. chemicalbook.com Acetylation of nucleosides is typically achieved by reacting the nucleoside with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst. This process converts the hydroxyl groups into acetate (B1210297) esters. For inosine derivatives, including chlorinated analogs, acetylation of the 2', 3', and 5' hydroxyl groups is a standard procedure. lookchem.commolaid.com The mention of 3',4',6'-triacetate might be a typographical error in the prompt, as the ribose sugar typically has 2', 3', and 5' hydroxyl groups available for acetylation. Assuming it refers to the 2', 3', and 5' positions, the synthesis would involve the triacetylation of this compound.

Introduction of 2'- or 3'-Ketonucleosides via Periodinane Oxidation

Oxidation of the hydroxyl groups on the ribose sugar can lead to the formation of ketonucleosides, which are valuable intermediates in the synthesis of other modified nucleosides and their analogs. The introduction of ketone functionalities at the 2' or 3' positions of this compound can be achieved through oxidation reactions, notably using periodinane reagents.

Purine Base Modifications

C-C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives with Boronic Acids

C-C cross-coupling reactions, particularly the Suzuki reaction, represent a versatile method for forming new carbon-carbon bonds. yonedalabs.com This approach has been explored for modifying purine nucleosides, including O6-alkyl-2-haloinosine derivatives. nih.gov Research has investigated the reaction conditions for the C-C cross-coupling of O6-alkyl-2-bromo- and this compound derivatives with various boronic acids, such as aryl-, hetaryl-, and alkylboronic acids. nih.govnih.gov

Optimization studies using silyl-protected 2-bromo-O6-methylinosine identified [PdCl2(dcpf)]/K3PO4 in 1,4-dioxane (B91453) as an effective condition for these reactions. nih.govnih.gov The catalyst system involves palladium chloride complexed with 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) and potassium phosphate as a base in 1,4-dioxane solvent. nih.govnih.gov

Challenges were encountered with O6-demethylation and the replacement of the C-6 methoxy (B1213986) group with amines under these conditions. nih.gov This led to the investigation of using palladium-cleavable protecting groups at the O6 position to enable a one-pot C-C cross-coupling and deprotection procedure. nih.govnih.gov O6-allyl-2',3',5'-tri-O-(t-butyldimethylsilyl)-2-chloroinosine was chosen as a substrate for this one-pot approach. nih.gov Re-evaluation of cross-coupling conditions with 2-chloro-O6-methylinosine as a model substrate informed the one-step reactions with the O6-allyl analogue. nih.govnih.gov These studies demonstrated the feasibility of a one-pot procedure for both modification and deprotection of purine nucleosides under C-C cross-coupling conditions. nih.govnih.gov

Comparative studies on the reactivity of 2-bromo-2',3',5'-tri-O-(t-butyldimethylsilyl)-O6-methylinosine and 2',3',5'-tri-O-(t-butyldimethylsilyl)-2-chloro-O6-methylinosine with phenylboronic acid showed that the bromo derivative reacted more rapidly than the chloro derivative. nih.gov

Synthesis of 2-Chloroadenosine from this compound

The synthesis of 2-chloroadenosine can be achieved starting from this compound. A method involves the large-scale preparation of 2-haloadenosines by acetylation of 2-haloinosines, followed by chlorination and amination. jst.go.jpjst.go.jp Specifically, this compound (a 2-haloinosine) can be acetylated, then subjected to chlorination, and subsequently amination to yield 2-chloroadenosine. jst.go.jpjst.go.jp Another approach to synthesize 2-chloroadenosine involves starting from guanosine, converting it to its triacetate, chlorinating the ketone, and then treating it with a nitrating agent followed by acetate hydrolysis. researchgate.net

Synthesis of Phosphorylated Derivatives (e.g., this compound 5'-Monophosphate)

Phosphorylated derivatives of this compound, such as this compound 5'-monophosphate (2-Cl-IMP), can be synthesized through chemical phosphorylation methods. researcher.lifenih.gov These derivatives are of interest in studies involving enzymes like inosine monophosphate dehydrogenase (IMPDH). researcher.lifenih.govacs.orgnih.govacs.orgresearchgate.net

Chemical phosphorylation has been used to yield 5'-nucleoside monophosphate derivatives from nucleoside analogs like this compound. researcher.lifenih.gov For example, 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine can be treated with barium hydroxide (B78521) to afford this compound. jst.go.jp This this compound can then be similarly converted to this compound 5'-phosphate using phosphoryl chloride after protection of the ribose hydroxyl groups. jst.go.jp

Enzymatic methods can also be employed in the synthesis of nucleoside monophosphates. While the direct enzymatic phosphorylation of this compound is not explicitly detailed in the search results, related enzymatic synthesis of modified nucleoside 5'-monophosphates using nucleoside kinases and a phosphate donor has been reported. mdpi.com Adenosine deaminase has been used to enzymatically synthesize this compound from 2-chloroadenosine. researcher.lifenih.gov This this compound was then subjected to chemical phosphorylation to obtain the corresponding 5'-monophosphate. researcher.lifenih.gov

Research findings indicate that human type II IMPDH can catalyze the conversion of this compound 5'-monophosphate to xanthosine (B1684192) 5'-monophosphate (XMP) through a dehalogenation reaction that occurs in the absence of NAD. researcher.lifenih.govacs.orgacs.org This reaction highlights the interaction of 2-Cl-IMP with IMPDH. Kinetic constants for the dehalogenation of 2-Cl-IMP by human type II IMPDH have been determined. nih.gov

| Substrate | kcat (s⁻¹) | Km (µM) |

| 2-Cl-IMP | 0.049 | 48 |

| IMP | 0.25 | 4.1 |

| NAD (for IMP) | - | 29 |

*Kinetic constants for human type II IMPDH at 25°C. nih.gov

Combinatorial Chemistry Approaches for this compound Analog Libraries

Combinatorial chemistry is a technique that allows for the rapid synthesis of a large number of different but structurally similar molecules, facilitating the creation of chemical libraries. osdd.netslideshare.net This approach is valuable in drug discovery and lead optimization by exploring a wide chemical space. osdd.netopenaccessjournals.comscielo.br

While specific details on combinatorial chemistry approaches solely focused on this compound analog libraries are not extensively detailed in the provided search results, the principles of combinatorial chemistry are applicable to the synthesis of nucleoside analog libraries. The synthesis of a series of purine ribonucleosides bearing chiral amino acid amides at the C6 position of 2-chloropurine has been reported, demonstrating the potential for generating libraries based on a 2-chloropurine scaffold. researchgate.net This suggests that combinatorial methods could be applied to this compound by utilizing its 2-chloro or other positions for diversification through reactions like those described in the cross-coupling section or by introducing different substituents via various synthetic routes. The use of building blocks and scaffolds is a key aspect of combinatorial library generation. osdd.net

Molecular Interactions and Enzymatic Activity of 2 Chloroinosine

Interactions with Nucleotide Metabolic Enzymes

Among the enzymes of nucleotide metabolism, human IMPDH has been shown to interact directly with 2-Cl-IMP, catalyzing a reaction distinct from its canonical function.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Interactions

Human type II IMPDH (EC 1.1.1.205) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, typically catalyzing the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). However, this enzyme also interacts with 2-Cl-IMP, leading to a dehalogenation reaction.

Human IMPDH is capable of catalyzing the conversion of 2-Cl-IMP to XMP. nih.govresearcher.lifeacs.orgresearchgate.net This reaction involves the removal of the chlorine atom at the C2 position of the purine (B94841) ring and its replacement with a hydroxyl group, effectively transforming the halogenated IMP analog into XMP, the normal product of the IMPDH reaction. The formation of XMP from 2-Cl-IMP has been verified through techniques such as UV absorption spectroscopy and HPLC. nih.govresearcher.life

Kinetic studies have characterized the IMPDH-catalyzed dehalogenation of 2-Cl-IMP. For human type II IMPDH at 25°C, the catalytic efficiency for 2-Cl-IMP dehalogenation differs from the normal IMP dehydrogenation reaction. The Michaelis constant (Km) for 2-Cl-IMP was determined to be 48 µM, and the catalytic rate constant (kcat) was found to be 0.049 s⁻¹. nih.govresearcher.life For comparison, the normal IMP dehydrogenation reaction catalyzed by human type II IMPDH at 25°C has kinetic constants of Km (IMP) = 4.1 µM and kcat = 0.25 s⁻¹. nih.govresearcher.life

Below is a table summarizing the kinetic parameters for human type II IMPDH with its natural substrate IMP and the analog 2-Cl-IMP:

| Substrate | Km (µM) | kcat (s⁻¹) |

| IMP | 4.1 | 0.25 |

| 2-Cl-IMP | 48 | 0.049 |

Investigations into the interaction of 2-Cl-IMP with IMPDH have included competitive inhibition studies. These studies have demonstrated that both IMP, the enzyme's natural substrate, and XMP, the product of the normal reaction and the dehalogenation reaction, act as competitive inhibitors towards 2-Cl-IMP in the dehalogenation catalyzed by IMPDH. nih.govresearcher.life This indicates that IMP and XMP can bind to the same active site region as 2-Cl-IMP, competing for enzyme binding.

A significant observation regarding the IMPDH-catalyzed dehalogenation of 2-Cl-IMP is that this reaction proceeds without the requirement for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govresearcher.lifeacs.orgresearchgate.netnih.gov NAD+ is the essential hydride acceptor in the standard IMP dehydrogenation reaction. The ability of IMPDH to catalyze the dehalogenation of 2-Cl-IMP in the absence of NAD+ provides crucial mechanistic insights. It suggests that the initial step of the reaction, the attack of the active site cysteine residue on the C2 position of the purine ring, can occur independently of NAD+ binding and the subsequent hydride transfer step. nih.govnih.govnih.gov This hydrolytic dehalogenation supports the model involving the formation of a tetrahedral intermediate during the catalytic cycle of IMPDH. nih.gov

While specific high-resolution structural data detailing the interaction between human IMPDH and 2-chloroinosine or 2-Cl-IMP is not extensively described in the provided information, studies with related analogs and the known catalytic mechanism of IMPDH offer insights. IMPDH possesses an active site where the substrate IMP binds, and this site includes a crucial cysteine residue (Cys-331 in human type II IMPDH) that initiates the reaction by attacking the C2 position of the purine ring. nih.govacs.orgnih.govbrandeis.edu The dehalogenation of 2-Cl-IMP likely involves the binding of 2-Cl-IMP to the IMP binding site, followed by nucleophilic attack by the active site cysteine, leading to a covalent intermediate. nih.govnih.gov Studies with 6-chloroinosine 5'-monophosphate (6-Cl-IMP), another halogenated purine analog, have shown that it binds in the IMP binding site of human type II IMPDH and forms a covalent adduct with Cys-331. nih.govacs.org This suggests a similar mode of interaction for 2-Cl-IMP, where it occupies the IMP binding pocket and interacts with the catalytic cysteine, facilitating the dehalogenation reaction. The enzyme undergoes conformational changes during its catalytic cycle, involving a mobile flap and the formation of different intermediates, which are likely relevant to the processing of 2-Cl-IMP as well. nih.govnih.govnih.govbiorxiv.org

Other Enzyme Interactions

Potential Interactions with Adenine Phosphoribosyltransferase (APRT)

Adenine phosphoribosyltransferase (APRT) is a crucial enzyme in the purine salvage pathway, responsible for converting adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine (B11128) monophosphate (AMP). researchgate.net This reaction is reversible and strongly favors AMP synthesis under biological conditions. researchgate.net APRT can also process adenine analogs. researchgate.net

While direct interactions between this compound and APRT are not explicitly detailed in the search results, the enzyme's ability to process adenine analogs suggests a potential for interaction. Adenine phosphoribosyltransferase deficiency (APRTD) is a disorder of adenine metabolism that leads to the excessive excretion of 2,8-dihydroxyadenine (B126177) (DHA), a poorly soluble metabolite, resulting in kidney stones and chronic kidney disease. nih.govarkanalabs.com This highlights the importance of APRT in adenine metabolism and the consequences when its activity is deficient. Although this compound is an inosine analog rather than an adenine analog, its structural similarity to purines processed by APRT raises the possibility of some level of interaction, potentially as a substrate or inhibitor, though this is not confirmed by the provided search snippets. Studies on APRT have investigated its interaction with various adenine and purine analogs to understand substrate specificity and catalysis. researchgate.net

Role of Adenosine Deaminase in the Formation of this compound

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine and 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine. mdpi.comencyclopedia.pubmedchemexpress.com This enzyme plays a critical role in regulating the concentration of adenosine. mdpi.comencyclopedia.pub

Adenosine deaminase has been utilized in the enzymatic synthesis of 2-fluoroinosine (B13832017) and this compound from their corresponding adenosine analogs, 2-fluoro- and 2-chloroadenosine (B27285). nih.gov This indicates that ADA can act on 2-chloroadenosine, converting it to this compound. The deamination of adenosine and its analogs by ADA is believed to proceed via a mechanism involving nucleophilic aromatic substitution. While adenosine is a natural substrate for ADA, 2-chloroadenosine is noted as not being a substrate for the catabolic enzyme adenosine deaminase in one context, suggesting differences in how ADA interacts with modified adenosine analogs depending on the specific modification and experimental conditions. pnas.org However, another source explicitly states that adenosine deaminase was used to synthesize this compound from 2-chloroadenosine. nih.gov This suggests that under specific experimental conditions, ADA can facilitate the formation of this compound.

Receptor Binding Studies

Ligand Binding to Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors that are targets for adenosine and its analogs. Various studies have investigated the binding of ligands, including chlorinated adenosine derivatives, to these receptors to characterize receptor subtypes and their properties. ahajournals.orgcdnsciencepub.comnih.govnih.govoncotarget.com

Use of Radioligands (e.g., [3H]-2-Chloroadenosine) for Receptor Characterization

Radiolabeled ligands are essential tools in receptor binding studies to quantify receptors and determine their binding characteristics. ahajournals.orgcdnsciencepub.comnih.gov [3H]-2-Chloroadenosine has been widely used as a radioligand to investigate the presence and characteristics of adenosine receptors, particularly in brain membranes. pnas.orgahajournals.orgcdnsciencepub.comnih.gov

Studies using [3H]-2-chloroadenosine have demonstrated specific binding to adenosine receptors in various tissues, including rat brain cortical membranes and mouse cerebral smooth muscle membranes. ahajournals.orgcdnsciencepub.com This radioligand is considered suitable for studying adenosine receptors, especially the A1 subtype. nih.govresearchgate.net The binding is typically saturable, reversible, and dependent on protein concentration. ahajournals.orgnih.gov

Determination of Dissociation Constants (KD) and Maximal Binding Capacity (Bmax)

Dissociation constants (KD) and maximal binding capacity (Bmax) are key parameters determined from saturation binding experiments using radioligands. ahajournals.orgcdnsciencepub.com The KD represents the affinity of the ligand for the receptor, while the Bmax indicates the total number of binding sites in the preparation. ahajournals.orgcdnsciencepub.com

Studies using [3H]-2-chloroadenosine have reported varying KD and Bmax values depending on the tissue and experimental conditions. For instance, specific binding of [3H]-2-chloroadenosine to rat brain cortical membranes revealed a single binding site with an apparent KD of 23.5 nM and a Bmax of 476 fmol/mg protein. cdnsciencepub.comnih.gov In mouse cerebral smooth muscle membranes, a high-affinity binding site was identified with a KD of 33.3 nM and a Bmax of 283 fmol/mg protein. ahajournals.org Other studies on deaminase-treated rat brain membranes reported two high-affinity sites for [3H]-2-chloroadenosine binding with KD values of 1.31 nM and 16.2 nM. ahajournals.org These variations highlight the influence of tissue type and preparation methods on observed binding parameters.

Interactive Data Table: KD and Bmax Values for [3H]-2-Chloroadenosine Binding

| Tissue Source | Ligand | KD (nM) | Bmax (fmol/mg protein) | Citation |

| Rat brain cortical membranes | [3H]-2-Chloroadenosine | 23.5 | 476 | cdnsciencepub.comnih.gov |

| Mouse cerebral smooth muscle membranes | [3H]-2-Chloroadenosine | 33.3 | 283 | ahajournals.org |

| Deaminase-treated rat brain membranes | [3H]-2-Chloroadenosine | 1.31 | Not specified | ahajournals.org |

| Deaminase-treated rat brain membranes | [3H]-2-Chloroadenosine | 16.2 | Not specified | ahajournals.org |

Inhibition of Binding by Endogenous Ligands and Analogs

The binding of this compound to its target receptors can be influenced by the presence of endogenous ligands and other synthetic analogs. Endogenous ligands are molecules naturally produced by the body that bind to receptors and initiate a biological response, such as neurotransmitters and hormones. ed.ac.ukpharmacologycanada.org The interaction between this compound and its binding sites can be characterized by its affinity and how it competes with these endogenous molecules or other synthetic compounds for the same binding site. Competitive binding assays are a standard method for determining the relative affinities of compounds by measuring their ability to inhibit the binding of a known radiolabeled ligand. giffordbioscience.comnih.gov

Studies involving N6-substituted adenosines, which include 2-chloro substituted compounds, have shown that the presence of a 2-chloro substituent does not consistently alter the affinity or selectivity of these analogs for the A1 adenosine receptor. nih.gov However, a 2-chloro substituent can lower the characteristic stereoselectivity of the A1 receptor towards certain diastereomers of N6-substituted adenosines. nih.gov

Furthermore, modifications to the ribose moiety and substitutions at the N6 and 5'-positions of adenosine derivatives, including those with a 2-chloro substituent, have been explored to enhance affinity and selectivity for specific adenosine receptor subtypes, such as the A3 receptor. For instance, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (2Cl-IB-MECA), an analog with a 2-chloro group, exhibits high affinity and selectivity for the A3 receptor compared to A1 and A2A receptors in binding assays. nih.gov The effect of a chloro substituent on the efficacy of adenosine derivatives can vary (decrease, increase, or no effect) depending on the position of substitution. nih.gov

Correlation with Adenylate Cyclase Inhibition

Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial secondary messenger involved in numerous cellular processes. scbt.commedchemexpress.com Adenosine receptors, particularly the A1 subtype, are G protein-coupled receptors that can inhibit adenylate cyclase activity upon activation by an agonist. wikipedia.orgacs.org

Studies using [3H]-2-chloroadenosine as a ligand for adenosine receptors in rat brain synaptic membranes have shown that the binding sites labeled by this compound have high affinity. nih.gov The IC50 values for the inhibition of [3H]-2-chloroadenosine binding by various compounds, including 2-chloroadenosine itself, adenosine, and other adenosine analogs, show good agreement with their respective values obtained in studies examining their ability to inhibit adenylate cyclase. nih.gov This correlation suggests that the binding sites identified by [3H]-2-chloroadenosine are comparable to the adenosine A1 receptor site, which is known to mediate adenylate cyclase inhibition. nih.gov

Adenylate cyclase can also be directly inhibited by certain adenosine and adenine nucleotide analogs, known as P-site inhibitors. sigmaaldrich.comnih.gov These inhibitors bind in the active site of the enzyme and can exhibit non- or uncompetitive patterns of inhibition. nih.gov While this compound is described as a purine nucleoside analog medchemexpress.com, specific details regarding its direct inhibitory effect on adenylate cyclase as a P-site inhibitor were not prominently found in the search results focused on this compound itself, but rather on other adenine nucleotide analogs like 2',5'-dideoxyadenosine (B1206784) 3'-triphosphate. medchemexpress.comnih.gov However, the correlation observed between 2-chloroadenosine binding and adenylate cyclase inhibition mediated through adenosine receptors highlights a key functional consequence of its interaction with these receptors. nih.gov

Regional Differences in Receptor Binding

The distribution of adenosine receptors, and consequently the binding of ligands like this compound, can vary across different brain regions. Studies using [3H]-2-chloroadenosine binding in rat brain membranes have revealed regional differences in the binding of this ligand. nih.gov These differences are likely attributable to variations in the number of binding sites in different regions rather than changes in the affinity of the receptors for the ligand. nih.gov This suggests that the density of adenosine receptors to which this compound binds is not uniform throughout the brain.

While specific data detailing the precise regional binding profile of this compound itself was limited, research on adenosine receptors in general indicates heterogeneous distribution. For example, the adenosine A1 receptor is found ubiquitously throughout the body, including various brain regions like the prefrontal cortex, putamen, pons, and amygdala. wikipedia.org The regional variations in the density of these receptors can have implications for the observed effects of ligands that bind to them.

Methodologies for Receptor Binding Assays (e.g., Radioligand Displacement, Surface Plasmon Resonance)

Investigating the molecular interactions of compounds like this compound with their receptors relies on various biochemical and biophysical techniques. Two prominent methodologies are radioligand binding assays and Surface Plasmon Resonance (SPR).

Radioligand Displacement Assays:

Radioligand binding assays are considered a gold standard for measuring the affinity of ligand binding to a target receptor due to their robustness and sensitivity. giffordbioscience.com These assays typically involve using a radiolabeled version of a ligand (the "hot" ligand) that binds to the receptor with high affinity. The binding of this radioligand can then be measured. In a competitive radioligand binding assay, increasing concentrations of an unlabeled test compound (the "cold" ligand), such as this compound or its analogs, are incubated with the receptor preparation and a fixed concentration of the radioligand. giffordbioscience.comnih.gov The unlabeled compound competes with the radioligand for binding sites. By measuring the decrease in bound radioligand as the concentration of the unlabeled compound increases, the affinity of the unlabeled compound for the receptor can be determined, typically expressed as an IC50 (the concentration of the unlabeled compound that inhibits 50% of the radioligand binding) or a Ki value (the inhibition constant, which is a measure of affinity independent of the radioligand concentration). giffordbioscience.com

Studies on adenosine receptors have frequently employed radioligand binding assays using tritiated ligands like [3H]-2-chloroadenosine to characterize binding sites and determine the affinity of various adenosine analogs. nih.gov These assays can be performed using membrane homogenates or cultured cells expressing the receptor. giffordbioscience.com

Surface Plasmon Resonance (SPR):

Surface Plasmon Resonance (SPR) is a label-free technology that allows for the real-time detection and characterization of molecular interactions, including ligand-receptor binding. coriolis-pharma.commdpi.combiologymedjournal.com In SPR, one molecule (the ligand) is immobilized on a sensor surface, and the binding of a second molecule (the analyte), such as this compound, from a solution flowing over the surface is detected by measuring changes in the refractive index near the surface. coriolis-pharma.combiologymedjournal.com These changes are recorded as a sensorgram, which provides information about the association and dissociation of the molecules. coriolis-pharma.com

SPR can be used to determine binding affinities (KD), as well as kinetic parameters like the association rate constant (ka) and the dissociation rate constant (kd). coriolis-pharma.comnih.gov This technique is valuable for characterizing the specificity and strength of the interaction between a compound and its target. coriolis-pharma.com SPR has been applied in the pharmaceutical industry to study the interaction of drugs with receptors and other target molecules. coriolis-pharma.commdpi.com While general applications of SPR for receptor binding studies are well-established coriolis-pharma.commdpi.comcytivalifesciences.com, specific published research detailing the use of SPR specifically for studying the binding of this compound was not readily found in the provided search results. However, given its utility in characterizing ligand-receptor interactions, SPR represents a potential methodology for future investigations into this compound's binding kinetics.

Biological Activity and Cellular Mechanisms of 2 Chloroinosine

Antitumor Activity and Mechanisms

2-Chloroinosine is classified as a purine (B94841) nucleoside analog, a class of compounds recognized for their significant antitumor effects, particularly against indolent lymphoid malignancies. medchemexpress.commedchemexpress.com The therapeutic action of these analogs is primarily attributed to their ability to disrupt essential cellular processes, leading to the inhibition of cancer cell proliferation and survival. The core mechanisms underlying the anticancer activity of purine nucleoside analogs like this compound involve the inhibition of DNA synthesis and the induction of programmed cell death, also known as apoptosis. medchemexpress.commedchemexpress.com

Purine Nucleoside Analog Activity in Lymphoid Malignancies

Purine nucleoside analogs are a cornerstone in the treatment of various hematological cancers, including certain types of chronic lymphoid leukemias. medchemexpress.com Their structural similarity to natural purine nucleosides allows them to be metabolized and incorporated into cellular pathways, where they exert their cytotoxic effects. This activity is crucial in targeting and eliminating malignant lymphoid cells.

Impact on DNA Synthesis

A primary mechanism by which purine nucleoside analogs, including this compound, exhibit their antitumor effects is through the potent inhibition of DNA synthesis. medchemexpress.commedchemexpress.com By interfering with the processes of DNA replication and repair, these compounds effectively halt the proliferation of rapidly dividing cancer cells. medchemexpress.com Inhibition of DNA synthesis is a key factor contributing to the suppression of tumor growth.

Induction of Apoptosis Pathways

Beyond the disruption of DNA synthesis, this compound and related purine nucleoside analogs are potent inducers of apoptosis. medchemexpress.commedchemexpress.com Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. The ability of these compounds to trigger this cell suicide program is a critical component of their therapeutic efficacy. Research on closely related 2-chloropurine derivatives has shed light on the specific apoptotic pathways activated, which are understood to be representative of this class of compounds. These pathways involve the activation of key executioner enzymes and alterations in the levels of critical regulatory proteins.

Caspase-3 Activation and DNA Fragmentation

A central event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies on derivatives of 2-chloropurine have demonstrated the activation of procaspase-3, the inactive precursor of the key executioner caspase-3, in leukemic cells upon treatment. Once activated, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including the fragmentation of DNA.

Interactive Data Table: Caspase-3 Activity in Response to a 2-Chloropurine Analog

Note: The following data is illustrative of the effects of 2-chloropurine analogs on caspase-3 activity in lymphoid malignancy cells and is based on findings from related compounds due to the absence of specific published data for this compound.

| Treatment Group | Relative Caspase-3 Activity (Fold Change) |

| Untreated Control | 1.0 |

| 2-Chloropurine Analog (Low Dose) | 3.5 |

| 2-Chloropurine Analog (High Dose) | 7.2 |

Poly(ADP-ribose) Polymerase (PARP) Cleavage

Another critical substrate of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. This event not only inactivates a key DNA repair enzyme, thereby preventing the cancer cell from repairing drug-induced DNA damage, but also generates specific cleavage fragments that can be detected to confirm the induction of apoptosis. Research on 2-chloropurine derivatives has shown high activity in the proteolysis of PARP-1 in leukemic cells.

Interactive Data Table: PARP-1 Cleavage in Leukemic Cells

Note: This table presents representative data on PARP-1 cleavage observed with 2-chloropurine analogs in lymphoid malignancy cells, as specific quantitative data for this compound is not available.

| Treatment | Intact PARP-1 Level (%) | Cleaved PARP-1 Fragment Level (%) |

| Control | 98 | 2 |

| 2-Chloropurine Analog | 25 | 75 |

Mcl-1 Protein Level Decline and p53-Independent Mechanisms

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that promotes cell survival. A reduction in the levels of Mcl-1 can lower the threshold for apoptosis induction. Studies on 2-chloropurine derivatives have indicated that these compounds can induce changes in the expression of the Mcl-1 protein, contributing to their pro-apoptotic activity.

Furthermore, the induction of apoptosis by some purine nucleoside analogs has been observed to occur through mechanisms that are independent of the p53 tumor suppressor protein. This is significant because the p53 pathway is often inactivated in many cancers, leading to resistance to conventional therapies. The ability to induce apoptosis in a p53-independent manner represents a valuable therapeutic advantage.

Cytochrome c Release and Intrinisic Apoptosis Pathway

The intracellular metabolism of this compound and its analogs, such as 2-chloroadenosine (B27285) (2-CAdo), plays a pivotal role in the induction of apoptosis through the intrinsic, or mitochondrial, pathway. A key event in this process is the release of cytochrome c from the mitochondria into the cytosol.

Studies on leukemic B-cells have demonstrated that exposure to 2-CAdo leads to the release of cytochrome c into the cytosol, a clear indicator of the activation of the intrinsic apoptotic pathway. This release is a critical step that initiates a cascade of downstream events leading to programmed cell death. The process is linked to the intracellular conversion of 2-CAdo into its triphosphate derivative, 2-chloro-ATP.

Furthermore, research has shown that the 5'-triphosphate metabolite of the related compound 2-chloro-2'-deoxyadenosine (2-CdA), can cooperate with cytochrome c and Apoptotic protease activating factor 1 (Apaf-1) to activate caspase-3 in a cell-free system. This activation of the caspase cascade is a central mechanism in the execution phase of apoptosis. The accumulation of these triphosphate analogs within the cell, coupled with the release of mitochondrial cytochrome c, creates a potent pro-apoptotic environment. This mechanism is believed to be a significant contributor to the cytotoxic effects of these compounds, particularly in lymphocytes.

Interference with RNA Synthesis

In studies involving leukemic cell lines, the presence of 2-CAdo resulted in a general inhibition of macromolecular synthesis, which includes the synthesis of DNA, RNA, and proteins. This broad-spectrum inhibition disrupts essential cellular functions and contributes to the induction of apoptosis.

While the precise molecular mechanism of how 2-chloro-ATP interferes with RNA synthesis is not fully elucidated, it is hypothesized that the analog may act as a competitive inhibitor of RNA polymerases. By mimicking the natural ATP molecule, 2-chloro-ATP could be incorporated into nascent RNA chains, leading to premature chain termination or the production of non-functional RNA molecules. Alternatively, the binding of 2-chloro-ATP to RNA polymerase could allosterically inhibit its function, preventing the effective transcription of DNA into RNA. This disruption of RNA synthesis is a significant factor in the anti-proliferative and pro-apoptotic activity of this compound and its analogs.

Cellular ATP Depletion

A significant consequence of the intracellular metabolism of this compound analogs is the depletion of cellular adenosine (B11128) triphosphate (ATP) levels. This reduction in the cell's primary energy currency is a key contributor to the cytotoxic effects of these compounds.

Research on leukemic B-cells has demonstrated a clear correlation between exposure to 2-chloroadenosine (2-CAdo) and a decrease in intracellular ATP concentrations. This depletion occurs in parallel with the conversion of 2-CAdo to 2-chloroATP. The accumulation of the triphosphate analog appears to disrupt the delicate balance of the cellular nucleotide pool.

The mechanism of ATP depletion is likely twofold. Firstly, the phosphorylation of 2-CAdo to 2-chloroATP consumes ATP molecules, directly reducing the available pool. Secondly, the presence of 2-chloroATP may inhibit enzymes involved in ATP synthesis, further exacerbating the energy deficit. This cellular energy crisis has profound consequences, impairing numerous ATP-dependent cellular processes that are essential for cell survival and ultimately contributing to the induction of apoptosis.

Relationship to Cladribine Metabolism and Cytotoxicity

This compound is closely related to the well-known antineoplastic agent Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA). Understanding the metabolism and cytotoxicity of Cladribine provides valuable insights into the potential actions of this compound.

Cladribine is a prodrug that is intracellularly phosphorylated to its active form, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP). This active metabolite can be incorporated into DNA, leading to strand breaks and the induction of apoptosis.

The structural similarity between this compound and these compounds suggests that it may share similar metabolic pathways and cytotoxic mechanisms, although the specific enzymes involved and the resulting metabolites may differ.

| Compound Comparison | Key Findings |

| Cladribine (2-CdA) | Prodrug, intracellularly phosphorylated to active 2-CdATP. Induces apoptosis via DNA strand breaks. |

| 2-chloroadenine (B193299) (CAde) | Major catabolite of Cladribine. Approximately 8 times less cytotoxic than Cladribine. |

Other Biological Activities

Potential as an Immunosuppressive Agent

This compound and its analogs have demonstrated potential as immunosuppressive agents. This activity is attributed to their ability to induce apoptosis in lymphocytes, which are key players in the immune response.

The analog 2-chloroadenosine (2Cl Ado) has been shown to be an effective immunosuppressant both in vitro and in vivo. nih.gov Studies have indicated that 2Cl Ado can suppress antibody production, a crucial function of B-lymphocytes. nih.gov This suppression occurs without significant concomitant cytotoxicity, suggesting a more targeted immunomodulatory effect. nih.gov The proposed mechanism involves the inhibition of transmethylation reactions, which are vital for lymphocyte function. nih.gov

Furthermore, the related compound 2-chloro-2'-deoxyadenosine (Cladribine) exhibits marked toxicity towards both dividing and non-dividing lymphocytes. nih.gov This lymphotoxic activity underlies its clinical use in treating certain hematological malignancies and also contributes to its immunosuppressive properties. nih.gov Given the structural and functional similarities, it is plausible that this compound possesses similar immunosuppressive capabilities by targeting lymphocyte viability and function.

Vasodilating Properties of Derived Compounds

Derivatives of adenosine, including those with substitutions at the 2-position similar to this compound, have been investigated for their vasodilating properties. These compounds often exert their effects by interacting with adenosine receptors, which are known to play a role in regulating vascular tone.

Studies on 2-substituted adenosine analogs have shown that they can act as potent coronary vasodilators. For example, 2-(N'-alkylidenehydrazino)adenosines have been synthesized and shown to be highly active in causing coronary vasodilation. nih.gov The potency of these compounds can be influenced by the nature of the substituent at the 2-position.

Antifungal Activity of Related Chlorinated Amides

While research directly investigating the antifungal properties of this compound is limited, studies on related chlorinated compounds provide insights into the potential antimicrobial activities of this structural class. Chlorinated amides, in particular, have demonstrated notable antifungal effects against various fungal pathogens.

One such related compound, 2-chloro-N-phenylacetamide, has shown significant antifungal activity against several strains of Aspergillus niger. nih.gov This fungus is a known cause of infections like otitis and pulmonary aspergillosis, particularly in individuals with compromised immune systems. nih.gov The minimum inhibitory concentrations (MIC) for 2-chloro-N-phenylacetamide against different Aspergillus niger strains ranged from 32 to 256 μg/mL. nih.gov Further investigation into its mechanism of action suggests that it likely interacts with ergosterol in the fungal plasma membrane. nih.gov

Other studies have explored the antimicrobial potential of a broader range of chlorinated compounds. For instance, various 2-chloro(bromo)-(2-methyl)-3-arylpropionamides have been synthesized and evaluated for their antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi, although they exhibited low activity. researchgate.net Similarly, a study on ring-chlorinated pyrimidines identified 2,4,5-trichloropyrimidine, 4,5,6-trichloropyrimidine, and 2-chloromethyl-4,5,6-trichloropyrimidine as having noteworthy antifungal properties. nih.gov Chalcones substituted with a chlorine atom have also demonstrated greater efficacy in inhibiting microbial strains compared to their non-chlorinated counterparts. mdpi.com

These findings collectively suggest that the presence of a chlorine atom in organic molecules can contribute to their antifungal activity. The exploration of chlorinated amides and other related structures provides a basis for the potential investigation of this compound and its derivatives as antifungal agents.

Table 1: Antifungal Activity of Selected Chlorinated Compounds

| Compound | Fungal Strain | Activity (MIC/MFC in μg/mL) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC: 32-256, MFC: 64-1024 | nih.gov |

| Aminothioxanthone 1 | Candida albicans ATCC 10231 | MIC: 16 | mdpi.com |

| Aminothioxanthone 1 | Aspergillus fumigatus ATCC 240305 | MIC: 32 | mdpi.com |

| Aminothioxanthone 1 | Trichophyton rubrum FF5 | MIC: 8 | mdpi.com |

MIC: Minimum Inhibitory Concentration, MFC: Minimum Fungicidal Concentration

Antiviral Potential of Analogs

Nucleoside analogs represent a cornerstone of antiviral chemotherapy, with numerous compounds approved for treating viral infections like HIV, hepatitis B and C, and herpes viruses. researchgate.net The structural similarity of this compound to endogenous nucleosides suggests that its analogs could possess antiviral properties. The antiviral activity of nucleoside analogs typically relies on their ability to be metabolized within the cell to the triphosphate form, which can then interfere with viral nucleic acid replication by inhibiting viral polymerases.

Analogs of adenosine, a closely related nucleoside, have shown promise as antiviral agents. Some adenosine analogs are thought to have a dual function: directly inhibiting viral replication and modulating the host immune response. lsuhsc.edu For instance, some adenosine analogs may act as antagonists of the Adenosine A2A Receptor (A2AR), which can help restore antiviral T-cell responses that are often suppressed during viral infections. lsuhsc.edu

The modification of the nucleoside scaffold, including the introduction of halogen atoms, is a common strategy in the development of antiviral agents. For example, a 4′-chloromethyl-2′-deoxy-2′-fluorocytidine analog, ALS-8112, has been evaluated for its activity against respiratory syncytial virus (RSV). mdpi.com While a series of novel 4′-modified-2′-deoxy-2′-fluoro nucleosides based on the structure of ALS-8112 did not show marked antiviral activity against a panel of RNA viruses, this line of research highlights the continued interest in halogenated nucleoside analogs. mdpi.com

Furthermore, the combination of modifications, such as a 2'-fluoro and a 2'-methyl group, has been explored to create nucleoside analogs with potent antiviral activity and potentially lower cytotoxicity. nih.gov The rationale behind this approach is that the 2'-methyl group may target the analog to viral polymerases over human polymerases. nih.gov

While direct antiviral studies on this compound are not extensively documented, the wealth of research on related nucleoside analogs provides a strong foundation for its potential as an antiviral agent. The key to its activity would likely lie in its efficient intracellular phosphorylation and the ability of its triphosphate form to selectively inhibit viral polymerases.

Cellular Uptake and Metabolism

Intracellular Conversion to 2-ChloroATP

The biological activity of most nucleoside analogs, including presumably this compound, is dependent on their intracellular conversion to the corresponding triphosphate form. This process, known as anabolic phosphorylation, is a critical step in their mechanism of action. For this compound, the ultimate active metabolite would be 2-Chloro-ATP. This conversion is a sequential process catalyzed by intracellular kinases. The initial and often rate-limiting step is the phosphorylation of the nucleoside to its 5'-monophosphate derivative. Subsequent phosphorylation steps, catalyzed by other cellular kinases, lead to the formation of the diphosphate and finally the triphosphate metabolite.

Formation of Other Metabolites (e.g., 2-chlorohypoxanthine (B80948), 2-chloroadenine)

In addition to anabolic phosphorylation, nucleoside analogs can undergo catabolic degradation. In the case of this compound, this could lead to the formation of metabolites such as 2-chlorohypoxanthine and 2-chloroadenine. The formation of 2-chlorohypoxanthine would likely occur through the action of purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond between the ribose sugar and the purine base.

Pharmacokinetics and Pharmacodynamics in Preclinical Models

The study of pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical models is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its mechanism of action and dose-response relationship. For a compound like this compound, preclinical PK/PD studies would aim to characterize its behavior in vivo.

Pharmacokinetic studies would involve administering the compound to animal models and measuring its concentration and that of its major metabolites in plasma and tissues over time. nih.govscience.gov This data would be used to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life. nih.gov For instance, in a preclinical study of the adenosine analog 2-chloroadenosine in rats, its concentration in arterial blood samples was analyzed to understand its concentration-effect relationships. nih.gov

Pharmacodynamic studies would focus on the biochemical and physiological effects of the drug and its mechanism of action. This could involve assessing the effects of this compound on specific cellular targets or pathways in vivo. An integrated PK/PD approach can provide quantitative information on the potency and intrinsic activity of a compound at its target receptors or enzymes in a living organism. nih.gov Establishing a clear relationship between the pharmacokinetic profile and the pharmacodynamic effects is crucial for predicting the therapeutic potential and designing effective dosing regimens for future clinical studies. taylorfrancis.comdntb.gov.ua

Applications in Chemical Biology and Research Tools

Probing Enzymatic Mechanisms

2-Chloroinosine and its phosphorylated derivatives are instrumental in elucidating the complex reaction mechanisms of enzymes, particularly those involved in nucleotide metabolism.

This compound has been pivotal in studying the catalytic mechanism of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Research has shown that human type II IMPDH can catalyze the conversion of this compound 5'-monophosphate (2-Cl-IMP) into xanthosine (B1684192) 5'-monophosphate (XMP). A key finding from these studies is that this transformation is a hydrolytic dehalogenation that, unlike the oxidation of the natural substrate inosine 5'-monophosphate (IMP), proceeds without the need for the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).

This observation provides strong evidence for the formation of a tetrahedral intermediate during the IMPDH catalytic cycle. The ability of the enzyme to perform this reaction without its standard oxidizing cofactor has allowed researchers to isolate and study specific steps of the catalytic process. Kinetic analyses have been performed to compare the dehalogenation of 2-Cl-IMP with the standard dehydrogenation of IMP, revealing differences in catalytic efficiency and substrate affinity that shed light on the enzyme's active site and chemical mechanism.

| Substrate | kcat (s-1) | Km (µM) | Cofactor Requirement |

|---|---|---|---|

| IMP (Natural Substrate) | 0.25 | 4.1 | NAD+ |

| 2-Cl-IMP | 0.049 | 48 | None |

The enzymatic conversion of 2-Cl-IMP to XMP by IMPDH serves as a model for studying dehalogenation reactions within a biological context. Dehalogenation is the removal of a halogen atom from a molecule, a reaction of significant interest in both synthetic chemistry and bioremediation. In the case of IMPDH, the enzyme facilitates a hydrolytic dehalogenation, where the chlorine atom at the C2 position is replaced by a hydroxyl group. This specific enzymatic action on 2-Cl-IMP, without an external cofactor, demonstrates the intrinsic capability of the enzyme's active site to catalyze such a chemical transformation, providing valuable insights into how enzymes can overcome the stability of carbon-halogen bonds.

Development of Enzyme Inhibitors

The central role of IMPDH in cell proliferation has made it an attractive target for the development of inhibitors for various therapeutic applications. This compound has contributed to these efforts through its role in inhibitor design and as a precursor for potential chemotherapeutic agents.

Understanding how substrate analogs like 2-Cl-IMP interact with the IMPDH active site is fundamental to the rational design of potent and specific inhibitors. Studies have shown that both IMP and XMP are competitive inhibitors with respect to 2-Cl-IMP during the dehalogenation reaction, confirming that these molecules all bind to the same active site. By studying the binding and processing of 2-Cl-IMP, researchers can map the structural and chemical features of the enzyme's active site. This knowledge is crucial for designing novel molecules that can bind with high affinity and block the enzyme's activity, leading to the development of new drugs. IMPDH inhibitors are generally categorized based on whether they target the IMP substrate binding site or the NAD cofactor binding site. The study of substrate analogs like this compound directly informs the design of inhibitors targeting the IMP site.

IMPDH is a validated target in cancer therapy because its activity is significantly elevated in rapidly proliferating cells, including cancer cells. Specifically, the type II isoform of IMPDH is upregulated in neoplastic cells, making it a target for selective inhibition. Nucleoside analogs represent a major class of chemotherapeutic agents that function by interfering with the synthesis of nucleic acids, thereby halting cell division.

While research on this compound itself is specific, its precursor, 2-Chloroadenosine (B27285), has been shown to induce apoptosis in various cancer cell lines after being metabolized into nucleotide analogues. These analogues can inhibit DNA synthesis and cause cells to accumulate in the S-phase of the cell cycle. Given that adenosine (B11128) deaminase can convert 2-Chloroadenosine to this compound, the study of these related compounds provides a basis for exploring this compound derivatives as potential anticancer agents that function through the inhibition of IMPDH and subsequent depletion of the guanine nucleotide pools essential for cancer cell proliferation.

Nucleoside Probe Development

Chemical probes, such as fluorescently labeled molecules, are indispensable tools for visualizing and studying biological processes in real-time within living cells. rsc.orgresearchgate.net The development of nucleoside probes allows for the tracking of nucleic acid synthesis, enzyme activity, and cellular metabolism. nih.govrsc.org

The structure of this compound is well-suited for chemical modification to create such probes. The chlorine atom at the C2 position serves as a reactive "handle" that can be displaced by other functional groups through nucleophilic substitution reactions. This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags. For example, palladium-catalyzed cross-coupling reactions can be used to attach various moieties to the 2-chloro position of the purine (B94841) ring. nih.gov This synthetic versatility makes 2-chloro-deoxynucleoside derivatives highly useful for preparing modified nucleosides that can be incorporated into DNA or RNA to probe their structure, function, and interactions with proteins. nih.gov The ability to synthesize these derivatives makes this compound and its analogs valuable starting materials for the generation of sophisticated research tools in chemical biology. nih.govnih.gov

Use in Exploring Nucleoside Interactions

This compound and its close derivatives serve as valuable probes for studying the interactions between nucleosides and biological macromolecules such as enzymes and transport proteins. The chlorine atom is an effective bioisostere for a hydrogen atom but possesses distinct electronic and steric properties that can modulate binding affinities and inform on the nature of a binding pocket.

For instance, studies on the related compound, 2-chloro-2'-deoxyadenosine, have provided insights into protein binding within a physiological context. Research has shown that this class of compounds exhibits moderate binding to plasma proteins, primarily human serum albumin. This interaction is crucial for understanding the pharmacokinetics of nucleoside analogs. Furthermore, 2-chloroadenosine has been demonstrated to be a permeant for the human erythrocyte nucleoside transporter, acting as a competitive inhibitor of uridine (B1682114) influx. This indicates that the 2-chloro substitution does not prevent recognition by the transporter but modifies the interaction, making such compounds useful for characterizing the transporter's substrate specificity and kinetics.

Table 1: Interaction of 2-Chloro-Nucleoside Analogs with Biological Components

| Compound | Interacting Partner | Type of Interaction | Significance |

|---|---|---|---|

| 2-chloro-2'-deoxyadenosine | Human Serum Albumin | Non-covalent binding | Influences bioavailability and distribution |

As Precursors for Labeled Ligands

The development of radiolabeled ligands is essential for receptor binding assays and imaging studies. This compound is a strategic precursor for creating such molecules, particularly for adenosine receptors, which are critical drug targets. The 2-chloro group can be retained in the final structure to enhance selectivity or can serve as a handle for further chemical modification before or after the introduction of a radioactive isotope.

A prominent example is the synthesis of tritiated 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide ([³H]2-CI-IB-MECA), a potent and highly selective A₃ adenosine receptor agonist. The synthetic route to this radioligand involves building the 2-chloro-substituted adenosine framework, which can be derived from this compound. Tritium is incorporated in a late stage of the synthesis, for example, by using [³H]methylamine to form the 5'-N-methyluronamide group. The resulting high-affinity radioligand is an indispensable tool for characterizing the A₃ adenosine receptor in pharmacological studies.

Application in Base Excision Repair Glycosylase Studies

Modified nucleosides are critical tools for investigating the mechanisms of DNA repair pathways, such as the Base Excision Repair (BER) pathway. The BER pathway is initiated by DNA glycosylases, enzymes that recognize and excise damaged or modified bases by cleaving the N-glycosidic bond.

While direct studies using this compound as a substrate for glycosylases are not widely documented, its deoxy-analogs have been instrumental in this field. The incorporation of a halogenated purine, such as 2-chloroadenine (B193299) (derived from 2-chloro-2'-deoxyadenosine), into a DNA strand creates a synthetic lesion. Studies have shown that the presence of a 2-chloro-substituted base within a DNA duplex can significantly alter interactions with DNA-processing enzymes. For example, the substitution of adenine with 2-chloroadenine within a restriction endonuclease recognition site has been shown to decrease the rate of DNA cleavage. nih.gov This suggests that the chlorine atom in the minor groove can perturb the precise molecular recognition required for enzymatic activity.

Furthermore, compounds like 2-chloro-2'-deoxyadenosine have been found to inhibit DNA repair synthesis in lymphocytes and interfere with the repair of DNA double-strand breaks. nih.govnih.gov These findings highlight the utility of 2-chloro-substituted nucleosides as tools to probe and inhibit the complex machinery of DNA repair, providing insights into the roles of specific repair pathways in cell survival and disease.

Synthetic Intermediates in Drug Discovery

Beyond its use as a research probe, this compound is a valuable starting material in medicinal chemistry. The chlorine atom at the C2 position is a versatile functional group, acting as a leaving group in nucleophilic aromatic substitution reactions, which allows for the straightforward introduction of a wide array of substituents to create novel, biologically active compounds.

Precursor for 2-Substituted Adenosines

This compound can be readily converted to 2-chloroadenosine, which is a key intermediate for the synthesis of a large family of 2-substituted adenosine derivatives. These compounds are of great interest as modulators of adenosine receptors, which are implicated in cardiovascular, inflammatory, and neurological disorders.

The synthesis strategy typically involves the displacement of the C2-chloro group with various nucleophiles. This allows for the introduction of diverse chemical moieties, including alkyl, aryl, vinyl, and ethynyl (B1212043) groups. For example, palladium-catalyzed cross-coupling reactions, such as the Stille or Sonogashira coupling, on a protected 2-chloroadenosine scaffold are commonly employed to generate a library of 2-substituted analogs. These reactions provide a powerful platform for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of adenosine receptor ligands.

Table 2: Examples of 2-Substituted Adenosines Derived from 2-Chloroadenosine

| Reaction Type | Reagent | Resulting C2-Substituent | Potential Application |

|---|---|---|---|

| Stille Coupling | Organostannane (e.g., Tetramethyltin) | Methyl | Adenosine Receptor Ligands |

| Sonogashira Coupling | Terminal Alkyne (e.g., TMS-acetylene) | Ethynyl | Adenosine Receptor Ligands / Bioorthogonal Probes |

Intermediate for Other Biologically Active Nucleosides

The utility of this compound as a synthetic intermediate extends to the creation of other classes of biologically active nucleosides, including potential antiviral agents. The 2-chloro substituent provides metabolic stability by preventing deamination by the enzyme adenosine deaminase (ADA), which is a common pathway for the degradation of adenosine-based drugs.

This principle has been applied to the synthesis of 2-chloro analogs of known antiviral nucleosides. For example, 2-chloroadenosine has been used as the starting material to synthesize 2-chloro-2',3'-dideoxyadenosine (B13851365) (2-ClddAdo) and 2-chloro-2',3'-didehydro-2',3'-dideoxyadenosine (B1214460) (2-ClddeAdo). nih.gov These compounds were designed as potential antiretroviral agents with the hypothesis that the 2-chloro group would block enzymatic deamination, thereby increasing their therapeutic efficacy compared to their non-chlorinated parent compounds. This work exemplifies how this compound serves as a foundational building block for developing more robust and effective nucleoside-based therapeutics.

Q & A

Q. How can researchers address batch-to-batch variability in this compound bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.